molecular formula C23H30N2O4S B3601325 N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide

N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide

Cat. No.: B3601325
M. Wt: 430.6 g/mol
InChI Key: ZRUWWOMZCAXYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyclopentyl group, a methoxy-methylphenyl group, and a sulfonyl-dimethylanilino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a cyclization reaction involving appropriate precursors.

    Attachment of the Methoxy-Methylphenyl Group: This step involves the reaction of a methoxy-methylphenyl precursor with the intermediate compound formed in the previous step.

    Introduction of the Sulfonyl-Dimethylanilino Group: This step involves the sulfonation of a dimethylaniline derivative, followed by its attachment to the intermediate compound.

    Formation of the Acetamide Backbone: The final step involves the acylation of the intermediate compound to form the acetamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(N-(2-methoxyphenyl)sulfonyl-3,5-dimethylanilino)acetamide
  • N-cyclopentyl-2-(N-(2-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide
  • N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)propionamide

Uniqueness

N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the cyclopentyl group, methoxy-methylphenyl group, and sulfonyl-dimethylanilino group contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-16-9-10-21(29-4)22(14-16)30(27,28)25(20-12-17(2)11-18(3)13-20)15-23(26)24-19-7-5-6-8-19/h9-14,19H,5-8,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUWWOMZCAXYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.